5-(4-Methoxyphenyl)pyrazolidin-3-one
CAS No.: 90918-33-5
Cat. No.: VC4393257
Molecular Formula: C10H12N2O2
Molecular Weight: 192.218
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90918-33-5 |
---|---|
Molecular Formula | C10H12N2O2 |
Molecular Weight | 192.218 |
IUPAC Name | 5-(4-methoxyphenyl)pyrazolidin-3-one |
Standard InChI | InChI=1S/C10H12N2O2/c1-14-8-4-2-7(3-5-8)9-6-10(13)12-11-9/h2-5,9,11H,6H2,1H3,(H,12,13) |
Standard InChI Key | KEZKHFASBRGVMY-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2CC(=O)NN2 |
Introduction
Chemical Identity and Structural Overview
5-(4-Methoxyphenyl)pyrazolidin-3-one (molecular formula: C₁₀H₁₂N₂O₂, molecular weight: 192.22 g/mol) features a pyrazolidin-3-one core substituted at the 5-position with a 4-methoxyphenyl group. The methoxy substituent (-OCH₃) at the para position of the phenyl ring enhances the compound’s electron-donating capacity, influencing its reactivity and interactions with biological targets .
Crystallographic Characteristics
X-ray diffraction studies reveal that the pyrazolidinone ring adopts an envelope conformation, with the carbon atom bonded to the 4-methoxyphenyl group displaced by 0.354 Å from the plane formed by the remaining ring atoms . The dihedral angle between the 4-methoxyphenyl and adjacent aromatic rings is 88.94°, indicating near-orthogonal orientation. Intramolecular C–H⋯N hydrogen bonds stabilize two planar five-membered rings, which exhibit minimal deviation (≤4.05°) from coplanarity with the aromatic substituents . Intermolecular N–H⋯O hydrogen bonds further organize the crystal lattice into centrosymmetric dimers .
Synthesis and Derivative Development
Primary Synthesis Routes
The compound is typically synthesized via a Michael addition reaction. Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate, derived from diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one, undergoes cyclization with hydrazine hydrate to yield 5-(4-methoxyphenyl)pyrazolidin-3-one . This method achieves a 90% yield, with the product isolated as pink crystals (melting point: 138–140°C) .
Table 1: Key Synthetic Intermediates and Conditions
Step | Reagent/Condition | Product | Yield |
---|---|---|---|
1 | Diethyl oxalate, NaH, toluene | Ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate | 85% |
2 | Hydrazine hydrate, ethanol | 5-(4-Methoxyphenyl)pyrazolidin-3-one | 90% |
Derivative Synthesis for Enhanced Bioactivity
Modification of the pyrazolidinone scaffold has led to derivatives with improved pharmacological profiles. For example, 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R- triazolo[3,4-b] thiadiazoles are synthesized by condensing 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol with carboxylic acids in phosphorus oxychloride . These derivatives exhibit enhanced antifungal and anticancer activities compared to the parent compound .
Biological Activities and Mechanisms
Antipyretic and Anti-Inflammatory Effects
Pyrazolidin-3-one derivatives, including 5-(4-methoxyphenyl)pyrazolidin-3-one, inhibit lipoxygenase enzymes, which are pivotal in prostaglandin and leukotriene synthesis . This inhibition reduces inflammation and fever, aligning with historical uses of pyrazolidinones as antipyretics .
Table 2: Cytotoxicity of Selected Derivatives
Compound | IC₅₀ (nM) | Target Cell Line |
---|---|---|
4a (Parent) | 5260 | T47D |
4b (Methyl derivative) | 210 | T47D |
4c (Chloro derivative) | 35 | T47D |
Cholecystokinin (CCK) Receptor Antagonism
The compound’s ability to act as a CCK receptor antagonist has implications for treating gastrointestinal disorders and anxiety. Structural analogs interfere with CCK-mediated signal transduction, reducing gastric acid secretion and pancreatic enzyme release .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
The compound’s LogP value of 3.33 indicates moderate lipophilicity, favoring membrane permeability but limiting aqueous solubility . The polar surface area (45.06 Ų) suggests moderate hydrogen-bonding capacity, consistent with its crystalline structure .
Metabolic Stability
In vitro studies highlight susceptibility to hepatic CYP450-mediated oxidation, particularly at the methoxy group. Phase II metabolism involves glucuronidation of the pyrazolidinone ring, necessitating structural modifications to enhance metabolic stability .
Future Directions and Applications
Drug Development Opportunities
Optimization of the 5-(4-methoxyphenyl)pyrazolidin-3-one scaffold could yield dual-action agents targeting both inflammation and cancer. For instance, introducing electron-withdrawing groups at the phenyl ring may enhance CYP51 binding affinity .
Crystallographic Engineering
Tailoring intermolecular hydrogen bonds through substituent variation could improve crystal packing and bioavailability. Computational modeling predicts that fluorination at the 4-position of the phenyl ring would enhance dipole interactions without steric hindrance .
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